molecular formula C10H17NO3 B2574696 5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid CAS No. 845546-22-7

5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B2574696
CAS No.: 845546-22-7
M. Wt: 199.25
InChI Key: OEQPHPCHESPSFE-UHFFFAOYSA-N
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Description

5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid (CAS: 845546-22-7, MFCD07364762) is a pyrrolidinone derivative characterized by a pentan-2-yl group attached to the nitrogen atom of the pyrrolidine ring. Its molecular formula is C₁₀H₁₇NO₃, with a molecular weight of 215.25 g/mol.

Properties

IUPAC Name

5-oxo-1-pentan-2-ylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-3-4-7(2)11-6-8(10(13)14)5-9(11)12/h7-8H,3-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQPHPCHESPSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1CC(CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid typically involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional oxygen atoms into the molecule.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid is its role as an inhibitor of the Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). BACE-1 is a critical target in Alzheimer's disease research, as it is involved in the production of amyloid-beta peptides that form plaques in the brains of affected individuals.

Case Study: BACE-1 Inhibition

A recent study demonstrated that derivatives of this compound exhibited sub-micromolar activity against BACE-1. The synthesis involved a novel method combining the Castagnoli–Cushman reaction with directed palladium-catalyzed C(sp³)–H activation. The interaction of these compounds with the S2′ subsite of BACE-1 was pivotal for their inhibitory action .

Compound Activity (IC50) Mechanism
This compound< 1 µMBACE-1 inhibitor via C(sp³)–H activation

Antimicrobial Activity

Another significant application is the antimicrobial potential of this compound and its derivatives. Research indicates that modifications to the pyrrolidine structure can enhance antibacterial properties.

Case Study: Antimicrobial Properties

Research conducted on related compounds synthesized from thiazole derivatives showed promising antimicrobial activity against Gram-positive bacteria, such as Bacillus subtilis. The study highlighted that certain derivatives exhibited bacteriostatic effects, indicating potential for development into therapeutic agents against bacterial infections .

Derivative Target Bacteria Activity
1-(6-Nitrobenzo[d]thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acidBacillus subtilis ATCC 6633Bacteriostatic

Synthesis Overview

The compound can be synthesized through a series of reactions starting from readily available precursors such as succinic anhydride and various amines. The resulting products can be further modified to enhance their biological activities.

Mechanism of Action

The mechanism of action of 5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid with other 5-oxopyrrolidine-3-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Diversity and Structural Implications

The N-substituent on the pyrrolidine ring significantly influences the compound’s properties. Key examples include:

Compound N-Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield Key Biological Activity
This compound Pentan-2-yl C₁₀H₁₇NO₃ 215.25 Not reported Not reported Not reported
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid Phenyl C₁₁H₁₁NO₃ 205.21 Not reported Not reported Not reported
5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carboxylic acid 4-(Phenylamino)phenyl C₂₁H₂₀N₂O₃ 348.40 168–169 87% Antioxidant
5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic acid 2-Thienylmethyl C₁₀H₁₁NO₃S 225.26 Not reported Not reported Antimicrobial (potential)
5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid 3,4,5-Trimethoxyphenyl C₁₄H₁₇NO₆ 295.29 Not reported Not reported Anticancer
5-Oxo-1-(tetrahydro-furan-2-ylmethyl)pyrrolidine-3-carboxylic acid Tetrahydrofuran-2-ylmethyl C₁₀H₁₅NO₄ 213.23 Not reported Not reported Not reported

Key Observations:

  • Bulkier substituents (e.g., 4-(phenylamino)phenyl) correlate with higher molecular weights (348.40 g/mol) and elevated melting points (168–169°C) compared to simpler substituents like phenyl (205.21 g/mol) .
  • Chirality: Compounds with asymmetric carbons in the pyrrolidinone ring (e.g., 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid) form racemic mixtures in crystalline states, which may influence their biological interactions .

Biological Activity

5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a carboxylic acid functional group and a pentan-2-yl substituent. This specific substitution pattern is believed to impart distinct chemical and biological properties, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The pyrrolidine structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity, which can lead to significant changes in cellular processes.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives of 5-oxopyrrolidine have shown promising results against A549 human lung adenocarcinoma cells.

CompoundIC50 (µM)Cell Line
5-Oxo Derivative A15A549
5-Oxo Derivative B20HCT116
Cisplatin10A549

Case Study: A study demonstrated that specific derivatives exhibited structure-dependent anticancer activity, with some compounds reducing A549 cell viability significantly while showing lower toxicity towards non-cancerous cells .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research indicates that certain derivatives exhibit activity against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens.

PathogenMIC (µg/mL)Compound Tested
MRSA<165-Oxo Derivative C
Klebsiella pneumoniae<325-Oxo Derivative D
Pseudomonas aeruginosa<645-Oxo Derivative E

Case Study: In vitro tests showed that specific derivatives could inhibit the growth of resistant strains, highlighting their potential as candidates for new antimicrobial therapies .

Research Applications

The compound has been utilized in various research applications:

  • Chemistry: As a building block for synthesizing more complex molecules.
  • Biology: In studies examining enzyme interactions and protein folding.
  • Medicine: Investigated for therapeutic effects and as precursors in drug synthesis.

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